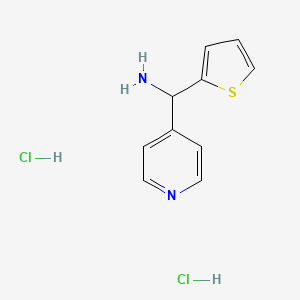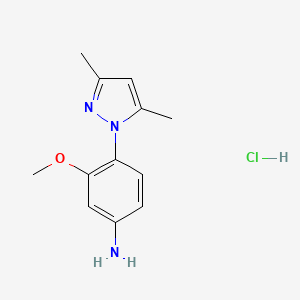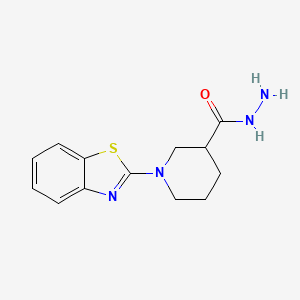![molecular formula C16H15BrN2O3 B1389994 2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide CAS No. 1138443-07-8](/img/structure/B1389994.png)
2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide
Übersicht
Beschreibung
2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide is a chemical compound with the molecular formula C16H15BrN2O3 and a molecular weight of 363.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide typically involves the reaction of 2-bromoacetyl bromide with 3-amino-2-phenoxyacetophenone under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide can be compared with other similar compounds, such as:
2-Bromo-N-{3-[(2-acetoxyacetyl)amino]-phenyl}acetamide: This compound has an acetoxy group instead of a phenoxy group, which may affect its reactivity and biological activity.
2-Bromo-N-{3-[(2-methoxyacetyl)amino]-phenyl}acetamide: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-10-15(20)18-12-5-4-6-13(9-12)19-16(21)11-22-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMAMDSSAOTEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylbenzyl)oxy]piperidine](/img/structure/B1389911.png)


![N,N-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1389918.png)





![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)

![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
